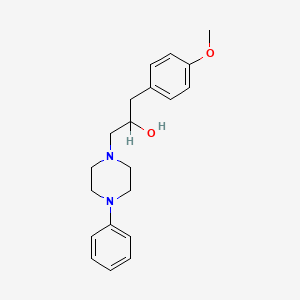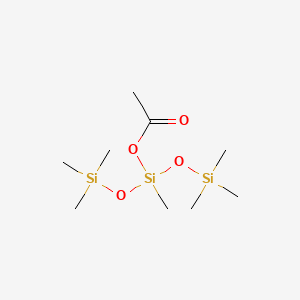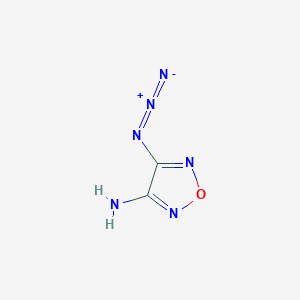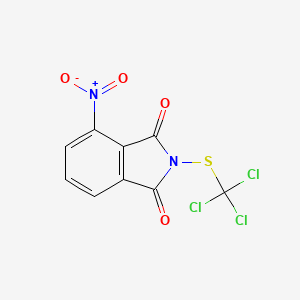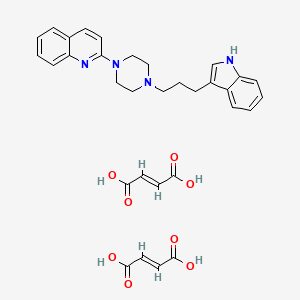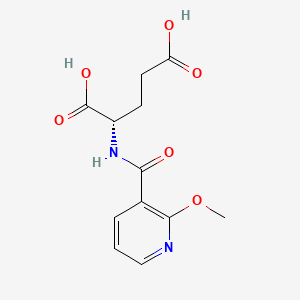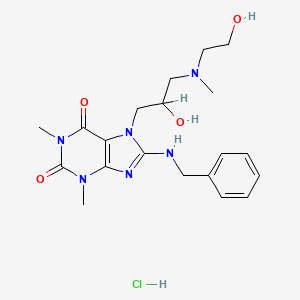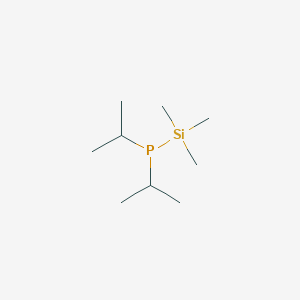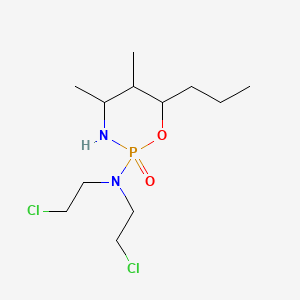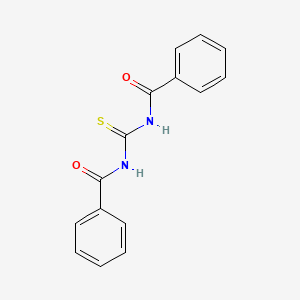
2-(Methylsulfanyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)dodecanoic acid is a novel fatty acid derivative characterized by the presence of a methylsulfanyl group attached to the second carbon of a dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)dodecanoic acid typically involves the reaction of methyl dodecanoate with lithium diisopropylamide and dimethyldisulfide in tetrahydrofuran (THF). This is followed by saponification with potassium hydroxide in ethanol . The reaction conditions are carefully controlled to ensure the successful introduction of the methylsulfanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes this process feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylsulfanyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)dodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its cytotoxic properties are being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Methylsulfanyl)dodecanoic acid exerts its effects involves the interaction of the methylsulfanyl group with cellular components. This interaction can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in leukemia cell lines suggests it may interfere with critical cellular functions .
Comparación Con Compuestos Similares
2-(Methylsulfanyl)decanoic acid: Similar structure but with a shorter carbon chain.
Dodecanoic acid: Lacks the methylsulfanyl group.
2-Methoxylated fatty acids: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness: 2-(Methylsulfanyl)dodecanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it more cytotoxic to certain cell lines compared to its analogs .
Propiedades
Número CAS |
72324-91-5 |
|---|---|
Fórmula molecular |
C13H26O2S |
Peso molecular |
246.41 g/mol |
Nombre IUPAC |
2-methylsulfanyldodecanoic acid |
InChI |
InChI=1S/C13H26O2S/c1-3-4-5-6-7-8-9-10-11-12(16-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
Clave InChI |
SWJZYEQEYSMNRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


